molecular formula C14H11N3O B7556621 N-pyridin-4-yl-1H-indole-4-carboxamide

N-pyridin-4-yl-1H-indole-4-carboxamide

Cat. No.: B7556621
M. Wt: 237.26 g/mol
InChI Key: AUYCKMCNFSZVCD-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-1H-indole-4-carboxamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . This molecule features an indole core, a privileged scaffold in medicinal chemistry, which is substituted at the 4-position with a carboxamide group linked to a pyridin-4-yl ring . While direct biological data for this specific compound is limited, its structure is closely related to a novel series of indole-2-carboxamide derivatives that have been investigated as potent inhibitors of alphavirus replication . These related compounds have shown promising activity in cell-based replicon assays against pathogens like Western Equine Encephalitis Virus (WEEV), and one analog demonstrated efficacy in a preclinical mouse model infected with a neuroadapted Sindbis virus . The indole-carboxamide scaffold is of significant interest in drug discovery for its potential to interact with various biological targets. Research on similar molecular architectures suggests that such compounds can be optimized for properties like metabolic stability and reduced recognition by efflux transporters like P-glycoprotein, which is critical for targeting central nervous system (CNS) infections . This compound is intended for research purposes only, such as in exploratory chemistry, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex molecules. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-pyridin-4-yl-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(17-10-4-7-15-8-5-10)12-2-1-3-13-11(12)6-9-16-13/h1-9,16H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYCKMCNFSZVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Condensation of Indole Derivatives

The foundational approach involves functionalizing indole precursors at the 4-position. Ethyl 1H-indole-4-carboxylate serves as a common starting material, undergoing alkylation with methyl iodide in the presence of sodium hydride to introduce a methyl group at the indole nitrogen. This intermediate is subsequently condensed with ethyl pyruvate in acidic media (e.g., HCl in ethanol or BF₃ etherate in acetic acid) to form a diester.

Key Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (70–80°C)

  • Catalyst : Gaseous HCl or BF₃ etherate

  • Yield : 60–75% after purification.

Amidation with 4-Aminopyridine

The diester intermediate is subjected to aminolysis using 4-aminopyridine in a protic solvent such as N,N-dimethylformamide (DMF). Acid catalysts like 4-methylbenzenesulfonic acid enhance reaction efficiency by protonating the carbonyl group, facilitating nucleophilic attack.

Die ester+4-AminopyridineDMF, 4-MeC₆H₄SO₃HΔThis compound\text{Die ester} + \text{4-Aminopyridine} \xrightarrow[\text{DMF, 4-MeC₆H₄SO₃H}]{\Delta} \text{this compound}

Optimization Insights :

  • Prolonged reflux (>12 hours) improves conversion but risks decomposition.

  • Substituents on the indole ring (e.g., halogens) require adjusted stoichiometry to prevent steric hindrance.

Stepwise Synthesis and Intermediate Characterization

Synthetic Pathway from Ethyl 5-Chloro-1H-Indole-2-Carboxylate

A representative protocol from patent literature involves:

  • Alkylation :

    Ethyl 5-chloro-1H-indole-2-carboxylate+CH₃INaH, DMF0°C80°CMethylated intermediate\text{Ethyl 5-chloro-1H-indole-2-carboxylate} + \text{CH₃I} \xrightarrow[\text{NaH, DMF}]{0°C \to 80°C} \text{Methylated intermediate}

    Yield: 85–90% after recrystallization.

  • Pyruvate Condensation :

    Methylated intermediate+Ethyl pyruvateHCl (g)Ethanol, refluxDiester\text{Methylated intermediate} + \text{Ethyl pyruvate} \xrightarrow[\text{HCl (g)}]{\text{Ethanol, reflux}} \text{Diester}

    Yield: 70–78%.

  • Amidation :

    Diester+4-Aminopyridine4-MeC₆H₄SO₃HDMF, refluxTarget compound\text{Diester} + \text{4-Aminopyridine} \xrightarrow[\text{4-MeC₆H₄SO₃H}]{\text{DMF, reflux}} \text{Target compound}

    Yield: 65–72%.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, indole NH), 8.30 (d, J = 5.6 Hz, 2H, pyridine H), 7.85 (d, J = 8.0 Hz, 1H, indole H), 7.50–7.30 (m, 4H, aromatic H).

  • HRMS : m/z 321.1582 [M+H]⁺ (calc. 321.1584).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals >98% purity for optimized batches.

Challenges and Mitigation Strategies

Byproduct Formation During Amidation

Competitive hydrolysis of the diester to carboxylic acid is minimized by:

  • Controlled Water Content : <0.5% in DMF.

  • Catalyst Loading : 10 mol% 4-MeC₆H₄SO₃H.

Scalability Limitations

Batch processes face heat transfer inefficiencies at >1 kg scale. Continuous flow systems are proposed to enhance mixing and temperature control .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-pyridin-4-yl-1H-indole-4-carboxamide?

  • Methodology : Multi-step synthesis involving coupling reactions, such as amide bond formation between pyridine-4-carboxylic acid derivatives and indole-containing amines. For example, carbodiimide coupling agents (e.g., DCC or HATU) in anhydrous solvents like DMF or THF under inert atmospheres are typical .
  • Critical Parameters : Reaction temperature (often 0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (LC-MS/HRMS) : To confirm molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : For definitive stereochemical assignment in crystalline forms .

Advanced Research Questions

Q. What experimental approaches are used to investigate the biological interactions of this compound?

  • Target Identification :

  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) against kinases or receptors structurally related to pyridine/indole scaffolds .
  • Molecular Docking : Computational modeling to predict binding affinities with targets like ATP-binding pockets .
    • Pharmacodynamic Studies : In vitro cell viability assays (e.g., MTT) to assess cytotoxicity and selectivity indices .

Q. How can researchers resolve contradictions in reported activity data for this compound analogs?

  • Case Study : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH, ATP concentration).
  • Resolution Strategy :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., 10 mM Mg2+^{2+}, pH 7.4) .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) .
    • Data Validation : Replicate experiments with independent batches of the compound to exclude synthesis variability .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to improve membrane permeability .

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